
1,3-Dipalmitoyl-2-stearoyl glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:
Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.
Analyse Chemischer Reaktionen
Types of Reactions
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Transesterification: Reaction with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: Different esters and glycerol.
Wissenschaftliche Forschungsanwendungen
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and mass spectrometry.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the production of biofuels and as an ingredient in cosmetics and food products.
Wirkmechanismus
The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.
1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.
1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.
Uniqueness
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.
Eigenschaften
Molekularformel |
C53H102O6 |
|---|---|
Molekulargewicht |
840.4 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI-Schlüssel |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


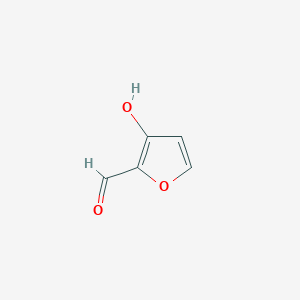
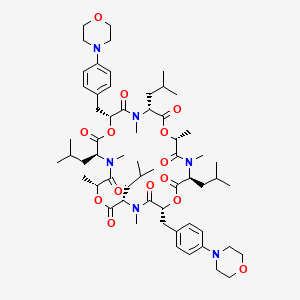
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
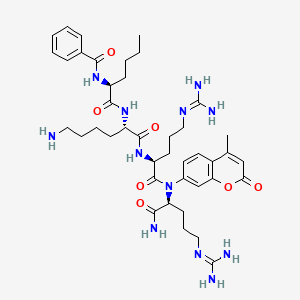

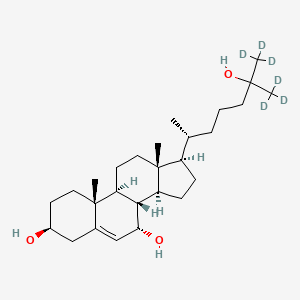
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)

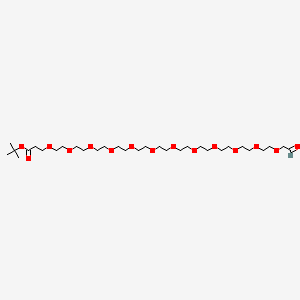
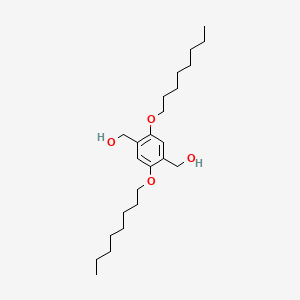

![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)
